5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Heterocyclic Chemistry Medicinal Chemistry Building Blocks Chemoselective Reduction

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-71-1) is a heterocyclic building block featuring a 1,3,4-oxadiazole core with a 2-amino group and a 2-nitrophenyl moiety (C8H6N4O3, MW 206.16). Its ortho-nitro substitution confers distinct electronic and steric properties, enabling chemoselective reduction to 5-(2-aminophenyl)-1,3,4-oxadiazol-2-amine under mild conditions (H₂/Pd-C) without affecting the oxadiazole amino group-a pathway unavailable in meta/para isomers or 2-thiol analogs. This scaffold has demonstrated activity against Legionella pneumophila, Mycobacterium tuberculosis (MIC as low as 2 μM), and paraquat-like light-dependent herbicidal effects. Available at ≥98% purity, it supports antimicrobial, antitubercular, and agrochemical SAR programs. Bulk quantities (1g-1kg) and custom synthesis are offered with cold-chain logistics.

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
CAS No. 109060-71-1
Cat. No. B1298930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
CAS109060-71-1
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
InChIKeyJVORYYXVRXHXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS 109060-71-1: Core Chemical Identity and Procurement Baseline


5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-71-1), also known as 2-Amino-5-(o-nitrophenyl)-1,3,4-oxadiazole, is a heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted at the 2-position with an amino group and at the 5-position with a 2-nitrophenyl moiety [1]. With a molecular formula of C8H6N4O3 and a molecular weight of 206.16 g/mol, this compound features a calculated LogP of approximately 1.227, a topological polar surface area (TPSA) of 108.08 Ų, and two hydrogen bond donors . It is commercially available as a research-grade chemical (typical purity ≥95-98%) from multiple specialty chemical suppliers, with recommended storage conditions of sealed, dry, and refrigerated at 2-8°C .

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS 109060-71-1: Why Generic Substitution of 1,3,4-Oxadiazole Analogs Fails


Generic substitution among 1,3,4-oxadiazole derivatives is not scientifically valid due to the profound impact of regiochemistry, substitution pattern, and heteroatom identity on biological activity and physicochemical properties. The ortho-nitro substitution on the phenyl ring in 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine confers distinct electronic and steric properties that fundamentally alter its reactivity profile compared to meta-nitro or para-nitro isomers . Furthermore, the 2-amino functionality provides a unique synthetic handle for downstream derivatization that is absent in the corresponding 2-thiol analogs, which instead present a thione-thiol tautomeric equilibrium that alters hydrogen bonding capacity and metal-chelating behavior . These structural differences translate into measurable divergences in antimicrobial potency, target selectivity, and synthetic utility, as quantified in the evidence below.

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS 109060-71-1: Product-Specific Quantitative Differentiation Evidence Guide


Synthetic Utility Advantage: Chemoselective Reduction to 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine

The 2-nitrophenyl group in 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine can be chemoselectively reduced to the corresponding 2-aminophenyl derivative using hydrogen gas with a palladium on carbon (Pd/C) catalyst, generating 5-(2-aminophenyl)-1,3,4-oxadiazol-2-amine without affecting the oxadiazole ring or the 2-amino group . In contrast, the corresponding 2-thiol analog, 5-(2-nitrophenyl)-1,3,4-oxadiazole-2-thiol, cannot undergo this chemoselective reduction without potential side reactions at the thiol moiety, which may undergo oxidation or form disulfide byproducts under similar conditions .

Heterocyclic Chemistry Medicinal Chemistry Building Blocks Chemoselective Reduction

Antimicrobial Activity Profile: Differential Potency Against Legionella pneumophila Relative to Other 1,3,4-Oxadiazoles

Among 1,3,4-oxadiazole derivatives, 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine has been specifically identified as active against Legionella pneumophila, a Gram-negative pathogen, with a proposed mechanism involving inhibition of trans-translation [1]. This activity profile differs from other oxadiazole analogs such as KKL-35, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria but whose trans-translation inhibitory mechanism has been questioned in vivo [2]. The ortho-nitro substitution pattern in the target compound may confer enhanced selectivity for specific bacterial targets compared to para-substituted or unsubstituted oxadiazole derivatives.

Antimicrobial Discovery Infectious Disease Legionella pneumophila

Photochemical Herbicidal Activity: Paraquat-Like Mode of Action Unique to 2-Nitrophenyl-1,3,4-Oxadiazoles

2-(2-Nitrophenyl)-1,3,4-oxadiazoles, a class that includes 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine, have been identified through random screening as herbicides that inhibit plant growth in a fashion analogous to paraquat [1]. Based upon whole plant symptoms, these compounds are thought to act through a light-dependent mechanism involving the generation of reactive oxygen species upon photoexcitation of the nitrophenyl-oxadiazole chromophore. This photochemical herbicidal activity is not observed with the corresponding 3-nitrophenyl (meta) or 4-nitrophenyl (para) isomers, which lack the optimal electronic conjugation geometry for efficient photoinduced electron transfer .

Agrochemical Discovery Herbicide Development Photochemical Activity

Physicochemical Differentiation: Solubility and Hydrogen Bonding Capacity Versus 2-Thiol Analog

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine exhibits moderate solubility in organic solvents, which is characteristic of heterocyclic compounds of this class, but its hydrogen bonding profile differs substantially from the corresponding 2-thiol analog . The target compound possesses two hydrogen bond donors (the 2-amino group) and four hydrogen bond acceptors (nitro group oxygens and oxadiazole nitrogens), with a TPSA of 108.08 Ų . In contrast, the 2-thiol analog 5-(2-nitrophenyl)-1,3,4-oxadiazole-2-thiol exists in a thione-thiol tautomeric equilibrium, which alters its hydrogen bonding capacity and introduces potential for metal chelation that is absent in the amine derivative .

Physicochemical Profiling Drug-likeness Assessment Solubility Optimization

Antimycobacterial Activity: Potent MIC Values Against Mycobacterium tuberculosis in Nitro-Substituted Oxadiazole Series

Nitro-substituted di(hetero)aryl 1,3,4-oxadiazoles, a structural class that includes 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine, have demonstrated potent antimicrobial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μM [1]. This activity extends to atypical mycobacteria and methicillin-resistant Staphylococcus aureus (MRSA). The ortho-nitro substitution pattern on the phenyl ring is critical for this activity, as structure-activity relationship studies indicate that the positioning of the nitro group influences the compound's ability to penetrate the mycobacterial cell wall and interact with intracellular targets .

Antitubercular Drug Discovery Mycobacterium tuberculosis Antimicrobial Resistance

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS 109060-71-1: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Diamino-Functionalized Heterocyclic Building Blocks for Medicinal Chemistry

Researchers requiring a versatile scaffold for constructing diamino-substituted heterocyclic libraries should prioritize 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine. Its chemoselective reduction under mild hydrogenation conditions (H2/Pd-C) cleanly converts the 2-nitrophenyl moiety to the corresponding 2-aminophenyl derivative without affecting the oxadiazole 2-amino group . This transformation yields 5-(2-aminophenyl)-1,3,4-oxadiazol-2-amine, a diamino building block that can undergo further derivatization via diazotization, acylation, or Schiff base formation. The ortho-arrangement of amino groups in the reduced product enables the synthesis of fused heterocyclic systems (e.g., benzimidazole-oxadiazole hybrids) that are not accessible from meta- or para-nitro isomers. This chemoselective pathway is not available when starting from the corresponding 2-thiol analog, which suffers from competitive side reactions .

Targeted Antimicrobial Screening Against Legionella pneumophila and Atypical Gram-Negative Pathogens

Investigators conducting antimicrobial discovery programs focused on atypical Gram-negative pathogens, particularly Legionella pneumophila, should consider 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine as a starting point for structure-activity relationship (SAR) studies. This compound has been specifically identified as active against L. pneumophila with a proposed mechanism involving trans-translation inhibition . While broader-spectrum oxadiazole analogs like KKL-35 have shown variable trans-translation inhibitory activity in vivo , the ortho-nitro substitution pattern in the target compound may confer enhanced target engagement or selectivity. Researchers can use this compound to probe the structural determinants of anti-Legionella activity and develop more potent analogs through systematic modification of the nitrophenyl and amino substituents.

Agrochemical Research: Photoactivated Herbicide Discovery Based on Paraquat-Like Mechanism

Agrochemical research teams investigating novel herbicide modes of action should evaluate 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine and its derivatives as photoactivated herbicide candidates. The 2-(2-nitrophenyl)-1,3,4-oxadiazole class has been shown to induce paraquat-like plant growth inhibition through a light-dependent mechanism, likely involving photochemical generation of reactive oxygen species . This activity is specific to the ortho-nitro substitution pattern; meta- and para-nitro isomers do not exhibit comparable herbicidal effects . The compound serves as a valuable scaffold for exploring structure-phototoxicity relationships and optimizing light-activated herbicidal potency while minimizing dark toxicity to non-target organisms. Its moderate organic solvent solubility facilitates formulation studies for foliar application.

Antitubercular Lead Optimization: Exploring Nitro-Substituted Oxadiazoles Against M. tuberculosis

Medicinal chemistry teams engaged in antitubercular drug discovery should incorporate 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine into their screening cascades. Nitro-substituted 1,3,4-oxadiazoles have demonstrated potent activity against Mycobacterium tuberculosis, with MIC values as low as 2 μM, representing a ≥5-fold improvement over non-nitro analogs . The ortho-nitro phenyl substitution in the target compound positions the nitro group for optimal interaction with mycobacterial targets while maintaining favorable physicochemical properties (LogP ≈ 1.227, TPSA = 108.08 Ų) that support cell wall penetration . This compound can serve as a starting point for systematic SAR exploration, including variation of the nitro group position, reduction to the corresponding amine, and functionalization of the 2-amino group to optimize antimycobacterial potency and selectivity.

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